1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol
Overview
Description
1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a benzyl group at position 1, two methyl groups at positions 3 and 5, and an ethanol group at position 4 of the pyrazole ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Scientific Research Applications
1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The compound’s interactions with proteins can influence their conformation and activity, thereby affecting cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in metabolic processes, thereby impacting cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their activity. This binding can lead to changes in enzyme conformation and function. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different metabolites, which can have distinct effects on cellular function. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain concentration is required to elicit a response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles. This localization is important for understanding how the compound exerts its effects at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-benzyl-3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the desired ethanol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the benzyl and ethanol groups can influence its binding affinity and specificity, affecting the overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
1-(1-phenyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol: Similar structure but with a phenyl group instead of a benzyl group.
1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol: Similar structure but with a methanol group instead of an ethanol group.
Uniqueness
1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol is unique due to the specific combination of substituents on the pyrazole ring. The benzyl group provides hydrophobic interactions, while the ethanol group offers hydrogen bonding capabilities, contributing to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-benzyl-3,5-dimethylpyrazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10-14(12(3)17)11(2)16(15-10)9-13-7-5-4-6-8-13/h4-8,12,17H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMXQGGNQXIKRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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